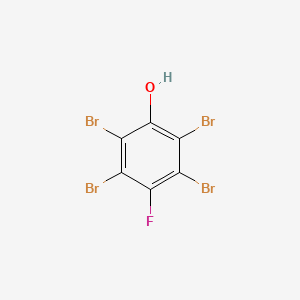
2,3,5,6-Tetrabromo-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrabromo-4-fluorophenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with four bromine atoms and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-4-fluorophenol typically involves the bromination of 4-fluorophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrabromo-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atoms.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Coupling Products: Complex aromatic compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
2,3,5,6-Tetrabromo-4-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrabromo-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can influence its reactivity and binding affinity to various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrabromophenol: Similar structure but lacks the fluorine substituent.
Tetrabromobisphenol A: Contains bromine substituents but has a different core structure.
2,3,5,6-Tetrafluorophenol: Similar structure but with fluorine substituents instead of bromine
Uniqueness
2,3,5,6-Tetrabromo-4-fluorophenol is unique due to the presence of both bromine and fluorine substituents on the phenol ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
74104-20-4 |
|---|---|
Formule moléculaire |
C6HBr4FO |
Poids moléculaire |
427.69 g/mol |
Nom IUPAC |
2,3,5,6-tetrabromo-4-fluorophenol |
InChI |
InChI=1S/C6HBr4FO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H |
Clé InChI |
NQKPQLXTOMMOOC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
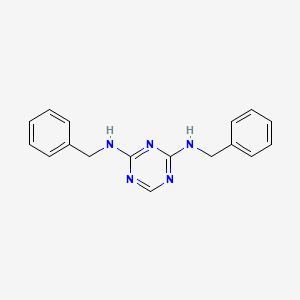
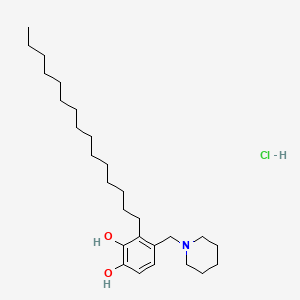
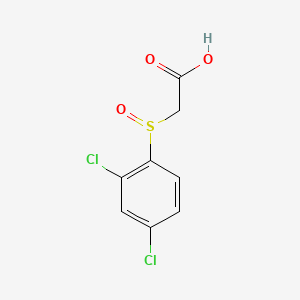

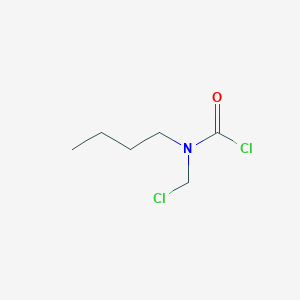
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
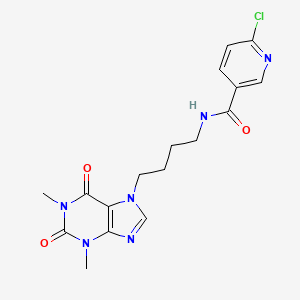

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
